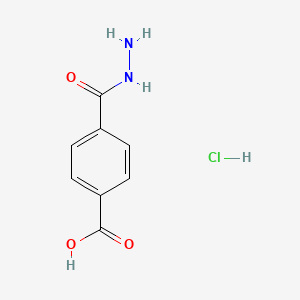4-(Hydrazinecarbonyl)benzoic acid hydrochloride
CAS No.: 52977-57-8
Cat. No.: VC6299051
Molecular Formula: C8H9ClN2O3
Molecular Weight: 216.62
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52977-57-8 |
|---|---|
| Molecular Formula | C8H9ClN2O3 |
| Molecular Weight | 216.62 |
| IUPAC Name | 4-(hydrazinecarbonyl)benzoic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H8N2O3.ClH/c9-10-7(11)5-1-3-6(4-2-5)8(12)13;/h1-4H,9H2,(H,10,11)(H,12,13);1H |
| Standard InChI Key | MSRMJQAPGXQXAY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NN)C(=O)O.Cl |
Introduction
Chemical and Structural Properties
4-(Hydrazinecarbonyl)benzoic acid hydrochloride is a white to off-white crystalline powder with a density of 1.391 g/cm³ . The hydrochloride salt form modifies the parent compound’s physicochemical properties, including solubility in polar solvents such as water and ethanol, which is critical for its reactivity in synthetic applications. Spectroscopic characterization via Fourier-transform infrared spectroscopy (FT-IR) reveals key functional groups: a broad absorption band at 3300–3200 cm⁻¹ (N–H stretch), a sharp peak at 1670 cm⁻¹ (C=O stretch of the hydrazide), and aromatic C–H bends at 1200–1400 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra further confirm the structure, with distinct signals for the aromatic protons (δ 7.8–8.2 ppm) and the hydrazine moiety (δ 4.1–4.3 ppm).
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 216.62 g/mol | |
| Density | 1.391 g/cm³ | |
| Solubility | Water, ethanol, DMSO | |
| Melting Point | 321–324°C (decomposes) |
Synthesis and Optimization
The synthesis of 4-(hydrazinecarbonyl)benzoic acid hydrochloride typically involves a two-step process: (1) hydrazination of a benzoic acid derivative and (2) hydrochlorination.
Hydrazination of Ethyl Benzoate
Ethyl 4-carboxylbenzoate reacts with excess hydrazine hydrate () under reflux conditions (110°C, 90 minutes) to yield 4-(hydrazinecarbonyl)benzoic acid. This step achieves a yield of 65–72%, depending on reaction temperature and stoichiometry . The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, which is purified via recrystallization from ethanol.
Catalytic Reduction Methods
Alternative routes employ catalytic hydrogenation for functional group transformations. For example, palladium on carbon (Pd/C) catalysts (5–10% Pd by weight) facilitate reductions under hydrogen pressure (10 kg/cm²) at room temperature, optimizing reaction efficiency . Stirring speed and reaction time significantly impact yields: at 1500 rpm for 3.5 hours, conversions exceed 85%, whereas lower speeds (700 rpm) reduce yields to <50% .
Table 2: Impact of Stirring Speed on Synthesis Efficiency
| Stirring Speed (rpm) | Reaction Time (hours) | Yield (%) |
|---|---|---|
| 700 | 2.5 | 42 |
| 1500 | 3.5 | 88 |
| 2000 | 3.5 | 92 |
Pharmaceutical Applications
FAAH Inhibition and Neuromodulation
4-(Hydrazinecarbonyl)benzoic acid hydrochloride derivatives exhibit potent inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide . Molecular docking studies reveal binding affinities to FAAH’s catalytic triad (Ser241, Ser217, Lys142), with IC₅₀ values in the nanomolar range . This activity suggests therapeutic potential for pain management, anxiety, and neurodegenerative disorders by prolonging endocannabinoid signaling .
Antimicrobial and Anti-Inflammatory Effects
The hydrazide moiety confers antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MIC) of 8–16 µg/mL. Anti-inflammatory properties are mediated through cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin E₂ (PGE₂) levels by 60–70% in murine macrophage models.
Industrial and Synthetic Utility
In organic chemistry, this compound serves as a versatile building block for:
-
Schiff Base Formation: Reacts with aldehydes to form hydrazones, used in coordination chemistry and catalyst design.
-
Peptide Coupling: Activates carboxyl groups via carbodiimide-mediated reactions, facilitating peptide bond formation .
-
Heterocyclic Synthesis: Participates in cyclocondensation reactions to yield pyrazoles and triazoles, common scaffolds in drug discovery.
| GHS Code | Hazard Statement | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Skin irritation | Wear protective gloves |
| H319 | Eye irritation | Use eye protection |
Future Directions
Further research should explore structure-activity relationships (SAR) to optimize FAAH inhibition and reduce off-target effects. Scalable synthesis methods, such as continuous-flow reactors, could enhance production efficiency for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume